BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

cytotoxicity prostate cancer 22Rv1

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid (CAS 1018254-92-6) is a halogenated 2-arylbenzoxazole-5-carboxylic acid with molecular formula C₁₄H₈ClNO₃ and a molecular weight of 273.67 g·mol⁻¹. The molecule features a benzoxazole core substituted at the 2-position with a para-chlorophenyl ring and at the 5-position with a carboxylic acid group.

Molecular Formula C14H8ClNO3
Molecular Weight 273.67
CAS No. 1018254-92-6
Cat. No. B3005131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
CAS1018254-92-6
Molecular FormulaC14H8ClNO3
Molecular Weight273.67
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl
InChIInChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18)
InChIKeySEPDJJDBRQSWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid (CAS 1018254-92-6): Chemical Identity, Core Scaffold, and Comparator Landscape


2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid (CAS 1018254-92-6) is a halogenated 2-arylbenzoxazole-5-carboxylic acid with molecular formula C₁₄H₈ClNO₃ and a molecular weight of 273.67 g·mol⁻¹ [1]. The molecule features a benzoxazole core substituted at the 2-position with a para-chlorophenyl ring and at the 5-position with a carboxylic acid group [1]. This substitution pattern distinguishes it from the clinically studied but withdrawn NSAID benoxaprofen, which carries a propionic acid moiety at the same position [2], and from non-carboxylated 2-(4-chlorophenyl)benzoxazole analogs that lack the hydrogen-bond donor/acceptor functionality critical for certain target interactions [3]. The compound was systematically evaluated alongside its ortho-, meta-, and para-halogen (Cl, Br, F) positional isomers, providing a robust structure–activity relationship (SAR) framework for scientific selection [4].

Why 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid Cannot Be Replaced by In-Class Analogs: The Para-Chloro Carboxylic Acid Differentiation Hypothesis


Within the 2-halophenylbenzoxazole-5-carboxylic acid series, biological activity is exquisitely sensitive to both the halogen identity and its ring position [1]. The para-chloro substituted derivative (6c) displays a qualitatively distinct pharmacological profile from its meta-chloro isomer (6b): 6b is the lead for anti-inflammatory activity (COX-2 pathway), whereas 6c is selectively cytotoxic toward prostate carcinoma cells with negligible anti-inflammatory potency [1]. Moreover, removal of the 5-carboxylic acid group—as in the simpler 2-(4-chlorophenyl)-1,3-benzoxazole (compound f)—shifts activity entirely toward broad-spectrum antifungal effects rather than human tumor cell cytotoxicity [2]. The clinical analog benoxaprofen, which appends an α-methylacetic acid side chain, introduced severe hepatotoxicity and photosensitivity that led to market withdrawal [3]. These divergence points mean that neither positional isomers, nor de-carboxylated analogs, nor the propionic acid clinical congener can serve as functional substitutes for the specific 4-chloro-5-carboxylic acid configuration in cytotoxicity-focused research programs.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid: Head-to-Head Comparator Data


Cytotoxicity Against Human Prostate Carcinoma (22Rv1): Superior Potency to Doxorubicin with Exceptional Selectivity Index

In a head-to-head in vitro cytotoxicity screen against the human prostate carcinoma epithelial cell line 22Rv1, 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid (compound 6c) demonstrated an IC₅₀ of 1.54 μM, outperforming the standard chemotherapeutic agent doxorubicin (IC₅₀ = 2.32 μM) by approximately 1.5-fold [1]. Critically, the compound exhibited a selectivity index of 57.74, calculated as the ratio of cytotoxic IC₅₀ in non-cancerous cells to that in 22Rv1 cells, indicating a substantial therapeutic window [1]. Molecular docking studies further revealed favorable binding interactions with aldo-keto reductase 1C3 (AKR1C3), a target implicated in prostate cancer progression [1].

cytotoxicity prostate cancer 22Rv1 selectivity index doxorubicin comparator

Positional Isomer Selectivity: Para-Chloro (6c) vs. Meta-Chloro (6b) Divergent Pharmacological Profiles

The para-chloro positional isomer 6c and the meta-chloro isomer 6b were synthesized and tested within the same study, enabling direct intra-class comparison [1]. Compound 6b (meta-chloro) was the most potent anti-inflammatory agent in the series, with a COX-2 inhibition IC₅₀ of 0.103 mM, nearly equivalent to ibuprofen (0.101 mM) [1]. In contrast, compound 6c (para-chloro) did not exhibit significant anti-inflammatory activity but was instead the lead cytotoxic agent against 22Rv1 cells (IC₅₀ = 1.54 μM) [1]. This clear functional divergence driven solely by chlorine position on the phenyl ring demonstrates that the para-substituted isomer 6c is not interchangeable with its meta-substituted counterpart 6b for any application requiring selective cytotoxicity toward prostate carcinoma cells.

positional isomer SAR para-chloro meta-chloro COX-2 AKR1C3

Carboxylic Acid Functional Group Necessity: Cytotoxic Benzoxazole-5-carboxylic Acid vs. Antifungal Non-Carboxylated Analog

The non-carboxylated analog 2-(4-chlorophenyl)-1,3-benzoxazole (compound f), which lacks the 5-carboxylic acid moiety, was evaluated in an independent antifungal microdilution assay and found to inhibit the growth of all examined fungal strains with broad-spectrum activity, whereas the 4-nitrophenyl analog was active only against yeasts [1]. Compound f has no reported cytotoxicity against human cancer cell lines. By contrast, the 5-carboxylic acid derivative 6c exhibits potent and selective cytotoxicity against human prostate carcinoma 22Rv1 cells (IC₅₀ = 1.54 μM) with a selectivity index of 57.74 [2]. This demonstrates that the carboxylic acid group at position 5 is a critical structural determinant that redirects biological activity from antifungal broad-spectrum action to human tumor cell cytotoxicity.

carboxylic acid functional group cytotoxicity vs. antifungal compound f SAR

Structural Differentiation from Benoxaprofen: Avoiding the Hepatotoxicity and Photosensitivity Liabilities of the Propionic Acid Congener

Benoxaprofen—2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid—is the closest clinically evaluated structural analog of compound 6c, differing only by the replacement of the 5-carboxylic acid with an α-methylacetic acid (propionic acid) side chain [1]. Benoxaprofen was marketed as an NSAID but was withdrawn globally in 1982 due to serious adverse effects including hepatotoxicity (fatal cholestatic jaundice), severe photosensitivity, and animal carcinogenicity [1]. Compound 6c, bearing a directly attached carboxylic acid rather than a propionic acid linker, was not reported to show COX-2 inhibitory or anti-inflammatory activity in the Thakral et al. study, suggesting it engages a different target (AKR1C3) and does not share the COX-inhibitory mechanism that contributed to benoxaprofen's toxicity profile [2]. While comprehensive toxicological data for 6c are not yet available, the distinct target engagement profile and the absence of the α-methylacetic acid motif that is associated with benoxaprofen's adverse effects provide a mechanistic basis for differentiation.

benoxaprofen hepatotoxicity photosensitivity structural analog safety differentiation

Synthetic Tractability and Physicochemical Properties: A Defined Building Block for Amide and Ester Conjugation

The free carboxylic acid group at the 5-position of 2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid enables direct amide coupling and esterification without deprotection steps, streamlining the synthesis of derivative libraries for SAR exploration [1]. The compound has an XLogP3 of 3.6 and a topological polar surface area (TPSA) of 63.3 Ų, placing it within favorable oral drug-like chemical space [1]. It is commercially available at ≥95% purity from AKSci . This contrasts with benoxaprofen, which requires α-carbon functionalization for derivatization, and with the non-carboxylated 2-(4-chlorophenyl)benzoxazole, which lacks a native handle for conjugation without prior C–H functionalization [2].

building block carboxylic acid conjugation XLogP3 medicinal chemistry

Validated Research Application Scenarios for 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid Based on Quantitative Evidence


Prostate Cancer Drug Discovery: AKR1C3-Targeted Cytotoxicity Screening and Lead Optimization

Compound 6c (2-(4-chlorophenyl)benzoxazole-5-carboxylic acid) is directly applicable as a validated hit compound in prostate cancer drug discovery programs targeting AKR1C3. It demonstrates an IC₅₀ of 1.54 μM against 22Rv1 prostate carcinoma cells, outperforming doxorubicin (IC₅₀ = 2.32 μM), with a selectivity index of 57.74 indicating preferential cancer cell killing [1]. The free carboxylic acid enables rapid synthesis of amide and ester derivatives for lead optimization campaigns aimed at improving potency and pharmacokinetic properties . The molecular docking-confirmed engagement with AKR1C3 provides a structural basis for rational design [1].

Positional Isomer SAR Studies: Halogen Substitution Effect Mapping on Cytotoxicity and Target Selectivity

The Thakral et al. study established that anti-inflammatory activity (COX-2) resides in the meta-chloro isomer 6b, while prostate cancer cytotoxicity (AKR1C3) is unique to the para-chloro isomer 6c [1]. This positional selectivity makes 6c an essential reference standard for any SAR program investigating how halogen position (ortho, meta, para) and halogen type (F, Cl, Br) on the 2-phenyl ring influence target engagement, cytotoxicity, and selectivity. Procurement of all positional isomers including 6c is necessary for complete SAR matrix studies [1].

Carboxylic Acid-Functionalized Benzoxazole Building Block for Focused Library Synthesis

With a native 5-carboxylic acid group, XLogP3 of 3.6, TPSA of 63.3 Ų, and commercial availability at ≥95% purity , compound 6c serves as an immediate-use building block for generating diverse compound libraries through amide coupling with amine-containing fragments or esterification with alcohols [2]. This synthetic tractability contrasts with non-carboxylated 2-arylbenzoxazoles that require preliminary functionalization. The compound's physicochemical profile supports its use in oral drug candidate libraries [2].

Differentiation from Benoxaprofen: Scaffold Repurposing for Non-COX Anticancer Mechanisms

Benoxaprofen, the propionic acid analog of 6c, was withdrawn due to fatal hepatotoxicity and photosensitivity associated with its COX-inhibitory NSAID mechanism [3]. Compound 6c does not inhibit COX-2 and instead targets AKR1C3, presenting an opportunity to repurpose the 2-(4-chlorophenyl)benzoxazole scaffold for anticancer applications while structurally avoiding the α-methylacetic acid motif linked to benoxaprofen toxicity [1]. Investigators studying COX-independent anticancer mechanisms of benzoxazole derivatives should specifically procure 6c rather than benoxaprofen or its esters.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.